Calcium beta-alaninate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium beta-alaninate typically involves the reaction of beta-alanine with a calcium salt. One common method is to dissolve beta-alanine in water and then add a calcium chloride solution. The reaction proceeds as follows:
2 C3H7NO2+CaCl2→Ca(C3H6NO2)2+2HCl
This reaction results in the formation of this compound and hydrochloric acid. The product can be isolated by evaporating the water and recrystallizing the compound from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Calcium beta-alaninate can undergo various chemical reactions, including:
Oxidation: The amino group in beta-alanine can be oxidized to form corresponding oxo compounds.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted beta-alanine derivatives.
Scientific Research Applications
Calcium beta-alaninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in muscle metabolism and as a potential supplement to enhance athletic performance.
Medicine: Investigated for its potential use in the treatment of muscle fatigue and other metabolic disorders.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of calcium beta-alaninate involves its role as a precursor for the synthesis of carnosine. Carnosine is a dipeptide composed of beta-alanine and histidine, which is stored in high concentrations in skeletal muscle and the brain. Carnosine acts as a buffer, reducing the acidity in muscles during high-intensity exercise, thereby delaying fatigue. Additionally, carnosine has antioxidant properties, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Beta-alanine: The parent compound of calcium beta-alaninate, used as a dietary supplement to enhance athletic performance.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its buffering and antioxidant properties.
Calcium pantothenate: A calcium salt of pantothenic acid (vitamin B5), used as a dietary supplement and in the treatment of various metabolic disorders.
Uniqueness
This compound is unique in its ability to combine the properties of both calcium and beta-alanine. The presence of calcium enhances the stability and bioavailability of beta-alanine, making it a more effective supplement for enhancing muscle performance and reducing fatigue. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile precursor in organic synthesis.
Biological Activity
Calcium beta-alaninate (CBA) is a compound derived from beta-alanine, an amino acid that plays a significant role in muscle metabolism and performance enhancement. This article explores the biological activity of CBA, focusing on its effects on muscle function, calcium handling, and overall physiological benefits based on diverse research findings.
This compound is represented by the chemical formula and is known for its role in enhancing the levels of carnosine in skeletal muscles. Carnosine acts as a buffer against acidification during high-intensity exercise, which can improve performance and delay fatigue. The mechanism through which CBA exerts its effects involves the modulation of calcium sensitivity in muscle fibers, enhancing contractile properties and overall muscle performance.
Key Research Findings
- Improvement in Muscle Performance : A study conducted by de Salazar et al. demonstrated that a sustained-release formulation of beta-alanine significantly improved exercise performance in athletes. Participants who received 8 g of this formulation showed enhanced bioavailability and performance metrics compared to those who did not receive supplementation .
- Calcium Handling and Muscle Contraction : Research indicates that beta-alanine supplementation leads to increased intramuscular carnosine levels, which can enhance calcium sensitivity and handling during muscle contractions. A study involving 23 men showed that after 28 days of beta-alanine supplementation, there was a notable reduction in half-relaxation time during muscle contractions, suggesting improved calcium reuptake efficiency .
- Effects on Fatigue : In a study focusing on 10-km running trials, beta-alanine supplementation resulted in lower blood lactate concentrations compared to placebo groups, indicating a potential mechanism for delaying neuromuscular fatigue . This effect is hypothesized to be due to enhanced intramuscular calcium influx facilitated by increased carnosine levels.
Case Studies
- Athletic Performance Enhancement : In trials involving world-class cyclists, administration of 5 g of beta-alanine four times daily during intense training periods helped mitigate performance losses during time trials without significant side effects .
- Laboratory Parameters : Another study reported no significant adverse effects on serum parameters such as triglycerides or cholesterol levels post-supplementation, indicating a favorable safety profile for CBA when used as directed .
Data Tables
Study | Dosage | Duration | Key Findings |
---|---|---|---|
de Salazar et al. (2023) | 8 g | Single dose | Increased bioavailability; improved performance metrics |
Ávila-Gandía et al. (2023) | 20 g/day (5 g x 4) | 1 week | Attenuated performance losses in cyclists |
Baguet et al. (2015) | 6.4 g/day | 28 days | Improved muscle contractile properties; reduced half-relaxation time |
Properties
IUPAC Name |
calcium;3-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NO2.Ca/c2*4-2-1-3(5)6;/h2*1-2,4H2,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVQUYKMVAQBJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-95-9 (Parent) | |
Record name | Calcium beta-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70890834 | |
Record name | .beta.-Alanine, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36321-40-1 | |
Record name | Calcium beta-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-Alanine, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium di-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM BETA-ALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS9ZS53HBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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